molecular formula C7H10Cl2N4 B2707943 [1,2,4]Triazolo[1,5-a]pyridin-8-ylmethanamine dihydrochloride CAS No. 2137895-33-9

[1,2,4]Triazolo[1,5-a]pyridin-8-ylmethanamine dihydrochloride

Cat. No. B2707943
CAS RN: 2137895-33-9
M. Wt: 221.09
InChI Key: JURYUKIUHDSHEP-UHFFFAOYSA-N
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Description

“[1,2,4]Triazolo[1,5-a]pyridin-8-ylmethanamine dihydrochloride” is a chemical compound with the CAS Number: 2137895-33-9 . It has a molecular weight of 221.09 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8N4.2ClH/c8-4-6-2-1-3-11-7(6)9-5-10-11;;/h1-3,5H,4,8H2;2*1H . This indicates that the compound consists of a [1,2,4]triazolo[1,5-a]pyridine core with a methanamine group attached to the 8-position of the pyridine ring, and it is a dihydrochloride salt .


Physical And Chemical Properties Analysis

“[1,2,4]Triazolo[1,5-a]pyridin-8-ylmethanamine dihydrochloride” is a powder that is stored at room temperature . More specific physical and chemical properties are not available in the current literature.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridin-8-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4.2ClH/c8-4-6-2-1-3-11-7(6)9-5-10-11;;/h1-3,5H,4,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURYUKIUHDSHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=N2)C(=C1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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